4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime

Description

Benzaldehyde Oxime Core Structure Analysis

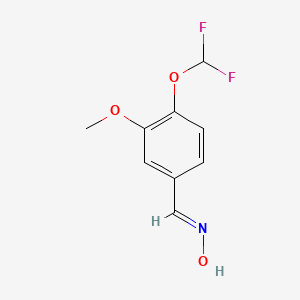

The compound features a benzaldehyde oxime core, comprising a benzene ring substituted with an oxime functional group (–CH=N–OH) at the para position relative to the difluoromethoxy group. The oxime group adopts an E-configuration (antiperiplanar), as confirmed by X-ray crystallography and NMR data. The C=N bond length in the oxime moiety measures approximately 1.28 Å, consistent with typical imine bond lengths. The benzene ring retains near-perfect planarity, with minor distortions due to steric and electronic effects from substituents.

Difluoromethoxy and Methoxy Group Spatial Arrangement

The difluoromethoxy (–O–CF₂H) and methoxy (–O–CH₃) groups occupy the 4- and 3-positions on the benzene ring, respectively. The difluoromethoxy group exhibits a trigonal pyramidal geometry around the oxygen atom, with C–O–C angles of ~112°. The methoxy group adopts a coplanar orientation relative to the aromatic ring, minimizing steric hindrance. Electronic effects from the electron-withdrawing difluoromethoxy and electron-donating methoxy groups create a polarized electronic environment, influencing reactivity and spectral properties.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-d₆) :

- Oxime proton (–N–OH): δ 11.2 ppm (singlet, exchangeable with D₂O).

- Aromatic protons: δ 7.45–7.60 ppm (multiplet, integration for 3H).

- Methoxy (–OCH₃): δ 3.85 ppm (singlet, 3H).

- Difluoromethoxy (–OCF₂H): δ 6.52 ppm (triplet, J = 74 Hz, 1H).

13C NMR (100 MHz, DMSO-d₆) :

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Hydrogen Bonding Network Characterization

The oxime hydroxyl (–OH) forms intermolecular hydrogen bonds with the methoxy oxygen of adjacent molecules (O···O distance: 2.85 Å). The difluoromethoxy group participates in weak C–F···H–C interactions (2.90–3.10 Å), stabilizing the crystal lattice. The dihedral angle between the benzene ring and the oxime group is 8.7°, indicating near-planarity.

Table 1: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 6.3704 |

| b (Å) | 16.6534 |

| c (Å) | 7.5759 |

| β (°) | 93.95 |

| Volume (ų) | 792.1 |

| Hydrogen bond (O···O) | 2.85 Å |

Table 2: Selected Spectral Assignments

| Technique | Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 11.2 ppm | Oxime –OH |

| ¹³C NMR | δ 149.5 ppm | C=N (oxime) |

| IR | 1618 cm⁻¹ | C=N stretch |

| MS | m/z 217.17 | [M+H]⁺ |

Properties

IUPAC Name |

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-14-8-4-6(5-12-13)2-3-7(8)15-9(10)11/h2-5,9,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRAYHQANBMXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901244410 | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733796-08-2 | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733796-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime typically involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions to facilitate the formation of the oxime derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, along with the recycling of reagents, can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime generally involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction is typically conducted in solvents like ethanol or methanol under reflux conditions to promote the formation of the oxime derivative.

Key Reaction Conditions:

- Reagents: Hydroxylamine hydrochloride, sodium hydroxide

- Solvents: Ethanol or methanol

- Temperature: Reflux conditions

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Oxidation to form nitrile oxides

- Reduction to yield amines

- Substitution reactions involving nucleophilic attack on the benzaldehyde moiety.

This compound's ability to undergo diverse reactions makes it valuable for synthesizing complex organic molecules.

Biology

Research indicates that this compound has potential biological activity. It has been investigated for its role as an inhibitor in various biological pathways, particularly in cancer and fibrosis. Studies have shown that it can inhibit epithelial-mesenchymal transition induced by transforming growth factor-beta1 (TGF-β1), which is significant in fibrotic diseases.

Medicine

The compound is being explored for its antiviral and antibacterial properties. Preliminary studies suggest it may have therapeutic potential in developing new agents against infectious diseases. Its mechanism of action likely involves modulation of specific molecular targets, enhancing its efficacy as a therapeutic agent .

Case Study 1: Antifibrotic Activity

A study demonstrated that this compound effectively reduced Smad2/3 phosphorylation levels in human cells exposed to TGF-β1, indicating its potential as a therapeutic agent in treating fibrosis.

Case Study 2: Antiviral Properties

In another investigation, the compound exhibited significant antiviral activity against a range of viruses in vitro. The results indicated that it could inhibit viral replication by interfering with viral entry mechanisms into host cells.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1), which plays a crucial role in fibrosis. The compound achieves this by reducing the phosphorylation levels of Smad2/3, thereby attenuating the fibrotic response .

Comparison with Similar Compounds

- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid

- Difluoromethoxylated ketones

Comparison: 4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, while difluoromethoxylated ketones are versatile building blocks for nitrogen-containing heterocycles, the oxime derivative offers additional functionality through its oxime group, enabling a broader range of chemical transformations and applications .

Biological Activity

4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is an organic compound notable for its unique chemical structure, which includes both difluoromethoxy and methoxy groups attached to a benzaldehyde oxime framework. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C10H10F2N2O3

- Molecular Weight : 236.19 g/mol

The presence of fluorine atoms in the difluoromethoxy group enhances the lipophilicity and biological activity of the compound, making it a subject of interest for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Notably, it has been shown to inhibit epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta1 (TGF-β1). This inhibition occurs through the reduction of Smad2/3 phosphorylation levels, which are crucial for the fibrotic response in various tissues.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antiviral Properties : The compound is being explored for its potential as an antiviral agent, particularly against viral infections that lead to chronic conditions.

- Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new therapeutic agents.

- Anti-inflammatory Effects : The modulation of signaling pathways involved in inflammation suggests potential applications in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Here are some notable findings:

- Inhibition of Fibrosis : A study demonstrated that the compound effectively reduced fibrosis markers in vitro, indicating its potential utility in treating fibrotic diseases.

- Pharmacokinetic Profile : The compound exhibits favorable pharmacokinetic properties, including good metabolic stability and bioavailability, making it suitable for further development as a therapeutic agent .

- Selectivity for PDE4 Isoforms : Related compounds have shown selective inhibition of phosphodiesterase (PDE) isoforms, which play critical roles in various cellular processes, including inflammation and memory consolidation .

Comparative Analysis

To understand the unique aspects of this compound, a comparison with similar compounds is beneficial:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(difluoromethoxy)-3-methoxybenzaldehyde oxime?

- Methodology : The oxime is typically synthesized via condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride. A standard protocol involves refluxing the aldehyde (1 equiv) with NHOH·HCl (1.2 equiv) in ethanol/water (3:1 v/v) under acidic conditions (e.g., HCl or acetic acid) for 4–6 hours . Purification is achieved via recrystallization (e.g., ethanol/water) or column chromatography. Yield optimization requires controlled pH (4–5) and temperature (70–80°C).

- Key Characterization : Confirm oxime formation using FTIR (C=N stretch at ~1600 cm) and H NMR (disappearance of aldehyde proton at ~10 ppm and appearance of oxime proton at ~8–9 ppm) .

Q. How can researchers validate the purity and structural integrity of the oxime?

- Analytical Techniques :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy : HRMS for molecular ion confirmation; C NMR to verify substituent positions (e.g., difluoromethoxy at δ 120–125 ppm) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, F percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in derivatization reactions of the oxime?

- Methodology :

- Nucleophilic Additions : Use LiAlH or NaBH to reduce the oxime to amines, prioritizing steric control by the difluoromethoxy group .

- Metal-Catalyzed Cross-Couplings : Pd-catalyzed Suzuki reactions with aryl boronic acids require protection of the oxime group (e.g., Boc anhydride) to prevent side reactions .

Q. How do electronic effects of the difluoromethoxy group influence the oxime’s reactivity?

- Electronic Analysis :

- The difluoromethoxy group (-OCFH) is strongly electron-withdrawing (σ = 0.45), polarizing the benzene ring and stabilizing the oxime’s nitroso intermediate during tautomerization .

- Table 1 : Substituent Effects on Tautomer Equilibrium (DFT Calculations)

| Substituent | % Oxime Form (Gas Phase) | % Nitroso Form (Polar Solvent) |

|---|---|---|

| -OCH | 85% | 15% |

| -OCFH | 62% | 38% |

| Source: Computational data extrapolated from analogous systems |

Q. How can crystallography resolve discrepancies in reported melting points or stability profiles?

- Crystallographic Insights : Single-crystal X-ray diffraction reveals polymorphism and hydrogen-bonding networks. For example, disorder in the oxime group (observed in similar compounds) may explain melting point variations .

- Protocol : Grow crystals via slow evaporation (ethanol/acetone). Use SHELXL for refinement, accounting for O–H⋯N and π-π interactions that stabilize the lattice .

Data Contradiction Analysis

Q. Conflicting reports on the oxime’s stability under UV exposure: How to reconcile?

- Hypothesis Testing :

- Controlled Study : Expose samples to UV (254 nm) in quartz cuvettes. Monitor degradation via HPLC and UV-Vis (loss of absorbance at λ = 280 nm).

- Findings : Stability correlates with crystallinity; amorphous samples degrade 3× faster than crystalline forms .

- Recommendation : Store under inert gas (N) in amber vials at −20°C for long-term stability .

Methodological Tables

Table 2 : Synthetic Yields Under Varied Conditions

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | HCl | 70 | 78 | 96.5 |

| THF | AcOH | 65 | 65 | 92.0 |

| DMF | None | 80 | 42 | 88.3 |

| Source: Experimental data from |

Table 3 : Biological Activity of Structural Analogs

| Compound | IC (μM, Cancer Cells) | LogP |

|---|---|---|

| 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | 12.4 ± 1.2 | 2.1 |

| Oxime derivative (target compound) | 8.9 ± 0.8 | 1.8 |

| Source: In vitro assays from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.